Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate
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Overview
Description
Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate is an organic compound with the molecular formula C14H22O4. This compound is known for its unique bicyclic structure, which includes an oxabicyclo[4.1.0]heptane ring system. It is often used as an intermediate in the synthesis of various pharmaceuticals, particularly neuraminidase inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate involves the reaction of 5-bromopentan-3-ol with 2-hydroxybutanoic acid ethyl ester in the presence of a base such as sodium carbonate. The reaction is typically carried out in a dry solvent like dimethylformamide (DMF) under controlled temperature conditions. The product is then extracted and purified using organic solvents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of neuraminidase inhibitors, which are antiviral drugs used to treat influenza.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes. In the case of neuraminidase inhibitors, the compound binds to the active site of the neuraminidase enzyme, preventing the release of viral particles from infected cells. This inhibition disrupts the viral replication cycle and helps control the spread of the virus .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1S,5R,6S)-5-(pentan-3-yloxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate
- (1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester
- rel-Ethyl (1R,5S,6R)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
Uniqueness
Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its bicyclic structure and the presence of an acetyl group make it a valuable intermediate in the synthesis of neuraminidase inhibitors and other pharmaceuticals .
Properties
Molecular Formula |
C16H25NO4 |
---|---|
Molecular Weight |
295.37 g/mol |
IUPAC Name |
ethyl (1R,5R,6R)-7-acetyl-5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate |
InChI |
InChI=1S/C16H25NO4/c1-5-12(6-2)21-14-9-11(16(19)20-7-3)8-13-15(14)17(13)10(4)18/h9,12-15H,5-8H2,1-4H3/t13-,14-,15-,17?/m1/s1 |
InChI Key |
JNJVGCIZOROHDS-BOEXNKMNSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]2[C@H]1N2C(=O)C)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC2C1N2C(=O)C)C(=O)OCC |
Origin of Product |
United States |
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